molecular formula C9H11NO2 B8557057 2-(2-Hydroxypropan-2-yl)isonicotinaldehyde

2-(2-Hydroxypropan-2-yl)isonicotinaldehyde

Cat. No.: B8557057
M. Wt: 165.19 g/mol
InChI Key: QRHDCMLPEJLUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxypropan-2-yl)isonicotinaldehyde is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)pyridine-4-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-9(2,12)8-5-7(6-11)3-4-10-8/h3-6,12H,1-2H3

InChI Key

QRHDCMLPEJLUCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-hydroxypropan-2-yl)isonicotinonitrile (41.4 g, 0.255 mol) in toluene (500 mL) was added dropwise a solution of diisobutylaluminum hydride (1 mol/L in hexane, 765 mL, 0.765 mol) at −70° C. over a period of 1.5 h. The reaction mixture was stirred at −70° C. for 30 min. Methanol (30 mL) was added followed by a 20% aqueous solution of sodium tartrate (700 mL) while stirring. The layers were separated and the aqueous layer was extracted with dichloromethane (400 mL×2). The combined organics were washed with a 20% aqueous solution of sodium tartrate (700 mL). The organic phase was stirred with a 10% aqueous solution of sulfuric acid (800 mL) for 15 min. The organics were dried over sodium carbonate and sodium sulfate and concentrated under reduced pressure. A saturated aqueous solution of sodium bisulfate (400 mL) was added to the residue and the mixture was extracted with ethyl acetate (100 mL×3). The aqueous layer was neutralized with aqueous sodium carbonate and extracted with ethyl acetate (200 mL×3). The combined organics were dried over sodium sulfate and concentrated under reduced pressure to afford the title compound (23 g, 54%).
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
765 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four
Yield
54%

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